molecular formula C21H26N4 B2883545 5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 896826-60-1

5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2883545
CAS No.: 896826-60-1
M. Wt: 334.467
InChI Key: UIRQCHLWHRLOAI-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, also known as TBP7P, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has shown promising results in various studies. In

Scientific Research Applications

Antiviral and Cytotoxic Agents

A study highlighted the synthesis of derivatives related to 5-Tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, demonstrating their potential as antiviral and cytotoxic agents. Specifically, these derivatives were evaluated for their effectiveness against viruses such as herpes simplex and HIV-1, as well as their broad-spectrum antitumor activity. The research indicated that certain compounds exhibited moderate selectivity toward leukemia cell lines, suggesting a promising avenue for the development of new therapeutic agents in cancer treatment (El-Subbagh et al., 2000).

Molecular Docking and ADMET Profile

Another study involved the design, synthesis, and molecular docking of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to this compound. These derivatives showcased significant antimicrobial and anticancer properties, with some showing superior cytotoxic activities against cancer cell lines compared to doxorubicin, a standard chemotherapy drug. The study also examined the DNA binding capabilities and topoisomerase II inhibitory activities of these compounds, providing valuable insights into their mechanism of action (Abd El-Sattar et al., 2021).

Structural Analysis

Research into the structural analysis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, has provided insights into their molecular arrangements. One study detailed the hydrogen-bonded chain formations of these compounds, revealing intricate structural characteristics that could inform their chemical properties and interactions with biological targets. This level of understanding is crucial for the rational design of compounds with enhanced biological activities (Portilla et al., 2006).

Antitumor and Antimicrobial Activities

Further studies have explored the antitumor and antimicrobial activities of pyrazolopyrimidine derivatives. These investigations have led to the identification of compounds with significant activities against various cancer cell lines and microbial strains, indicating their potential as leads for the development of new therapeutic agents. The research emphasizes the importance of structural modifications to enhance biological activities, suggesting a promising direction for future drug discovery efforts (Quintela et al., 2001).

Properties

IUPAC Name

5-tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-21(2,3)18-14-19(24-12-8-5-9-13-24)25-20(23-18)17(15-22-25)16-10-6-4-7-11-16/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRQCHLWHRLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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